molecular formula C32H49N3O7 B588263 N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester CAS No. 1356930-73-8

N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester

Número de catálogo: B588263
Número CAS: 1356930-73-8
Peso molecular: 587.758
Clave InChI: VBMYWPGUYUKPHF-KCHLEUMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue Ethyl Methyl Diester” is an impurity of Lisinopril , a medication of the angiotensin-converting enzyme inhibitor class that is used to treat high blood pressure . It has a molecular formula of C32H49N3O7 and a molecular weight of 587.75 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (2S)-1- [(2S)-2- [(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6- (phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound appears as a light yellow oil . It is soluble in DMSO and Methanol . It should be stored at -20°C .

Aplicaciones Científicas De Investigación

Pharmacological Efficacy in Various Patient Populations

Lisinopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated efficacy in lowering blood pressure in elderly patients with hypertension. Clinical trials have shown that lisinopril effectively reduces blood pressure in this demographic, with a significant portion of elderly patients responding positively to treatment. The dosage effective for elderly patients typically ranges from 2.5 to 40 mg/day, requiring adjustments for those with significant renal impairment. Additionally, lisinopril has been effective in treating congestive heart failure, improving exercise duration and left ventricular ejection fraction without significantly affecting ventricular ectopic beats. It has shown similar efficacy to enalapril and digoxin and is either comparable or superior to captopril in most endpoints. Economic studies suggest that lisinopril is a cost-saving option compared with other ACE inhibitors in some markets, especially when adhering to the GISSI-3 protocol for acute myocardial infarction. Moreover, lisinopril treatment in patients with diabetic nephropathy and hypertension has resulted in controlled blood pressure and either improved or maintained albuminuria levels, comparable or superior to those achieved with calcium channel blockers, diuretics, and beta-blockers (Langtry & Markham, 1997).

Renoprotective Effects and Management of Diabetes Mellitus Complications

Lisinopril preserves renal function in hypertensive patients with non-insulin-dependent or insulin-dependent diabetes mellitus (NIDDM or IDDM) and early or overt nephropathy without adversely affecting glycemic control or lipid profiles. Evidence suggests that lisinopril's renoprotective effects may surpass those of comparator drugs such as calcium channel blockers, diuretics, and beta-blockers, despite similar antihypertensive efficacy. The EUCLID trial highlighted lisinopril's renoprotective nature in normotensive patients with IDDM and microalbuminuria. Furthermore, lisinopril has shown benefits beyond nephropathy management, including potential slowing of retinopathy progression and preliminary evidence of neurological function improvement. Post-hoc analysis from the GISSI-3 trial indicates a mortality reduction in diabetic patients post-myocardial infarction when lisinopril is administered early. The drug's tolerability profile is consistent with ACE inhibitors, with no additional risk of hypotension or renal dysfunction in diabetic patients experiencing acute myocardial infarction (Goa, Haria, & Wilde, 1997).

Propiedades

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h5,8-9,15-16,24,26-28,34H,3-4,6-7,10-14,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMYWPGUYUKPHF-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.